molecular formula C10H7F2NO4 B12960029 1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid

1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid

Katalognummer: B12960029
Molekulargewicht: 243.16 g/mol
InChI-Schlüssel: HBXFBORLZNRFRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with two fluorine atoms and a nitro group

Vorbereitungsmethoden

The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,6-difluoro-4-nitrobenzyl chloride with diazomethane, followed by hydrolysis to yield the desired carboxylic acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other fluorinated cyclopropane derivatives, such as 1,1-difluorocyclopropane and 1,2-difluorocyclopropane.

Eigenschaften

Molekularformel

C10H7F2NO4

Molekulargewicht

243.16 g/mol

IUPAC-Name

1-(2,6-difluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H7F2NO4/c11-6-3-5(13(16)17)4-7(12)8(6)10(1-2-10)9(14)15/h3-4H,1-2H2,(H,14,15)

InChI-Schlüssel

HBXFBORLZNRFRY-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=C(C=C(C=C2F)[N+](=O)[O-])F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.